molecular formula C9H6F2O B8068400 3-(3,5-Difluorophenyl)acrylaldehyde

3-(3,5-Difluorophenyl)acrylaldehyde

Cat. No. B8068400
M. Wt: 168.14 g/mol
InChI Key: VUJNIOGUAYENEA-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)acrylaldehyde is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Difluorophenyl)acrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Difluorophenyl)acrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Application in Cellular Detection : A study by Madhu, Gonnade, and Ravikanth (2013) discusses the synthesis of a compound related to 3-(3,5-Difluorophenyl)acrylaldehyde, namely 3,5-bis(acrylaldehyde) BODIPY. This compound exhibited selectivity towards cysteine/homocysteine, making it useful in absorption and emission titration experiments and applications in living cells (Madhu, Gonnade, & Ravikanth, 2013).

  • Thermodynamic Properties : Dibrivnyi et al. (2019) investigated the thermodynamic properties of similar compounds, which can contribute to the optimization of synthesis and application processes. Their study provides insights into the theoretical understanding of these compounds (Dibrivnyi et al., 2019).

  • Photochemical Applications : The study by D’Auria, Piancatelli, and Vantaggi (1990) explored the photochemical dimerization of related compounds. This research opens avenues for synthetic methods using acrylaldehyde derivatives in photochemical reactions (D’Auria, Piancatelli, & Vantaggi, 1990).

  • Catalysis and Computational Studies : Luo, Tang, and Li (2005) conducted a computational experiment on the catalysis of acrylaldehyde, providing insights into the mechanisms of hydroformylation and hydrogenation, which are crucial for chemical synthesis and industrial applications (Luo, Tang, & Li, 2005).

  • Synthesis of Organic Compounds : Hara, Inouye, and Kakisawa (1981) reported a synthesis method involving acrylaldehyde that leads to the production of 4-hydroxyprolines, indicating its utility in organic synthesis (Hara, Inouye, & Kakisawa, 1981).

  • Vapor-Phase Aldol Condensation : Ai (1991) explored the vapor-phase aldol condensation of formaldehyde with acetaldehyde to form acrylaldehyde, shedding light on the catalytic processes and conditions that favor the formation of acrylaldehyde (Ai, 1991a), (Ai, 1991b).

properties

IUPAC Name

3-(3,5-difluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJNIOGUAYENEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)acrylaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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